molecular formula C7H9N5 B12879402 1-(1H-Pyrrol-2-yl)-1H-pyrazole-4,5-diamine

1-(1H-Pyrrol-2-yl)-1H-pyrazole-4,5-diamine

Cat. No.: B12879402
M. Wt: 163.18 g/mol
InChI Key: DBWOQXHYTLDBIF-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-2-yl)-1H-pyrazole-4,5-diamine is an organic compound that features both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrrol-2-yl)-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrrole with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrrol-2-yl)-1H-pyrazole-4,5-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyrazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives

Scientific Research Applications

1-(1H-Pyrrol-2-yl)-1H-pyrazole-4,5-diamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-2-yl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may inhibit enzyme activity, block receptor signaling, or induce conformational changes in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Pyrrol-2-yl)-1H-pyrazole-3,4-diamine
  • 1-(1H-Pyrrol-2-yl)-1H-pyrazole-4,5-diamine derivatives
  • 1-(1H-Pyrrol-2-yl)-1H-pyrazole-4,5-dione

Uniqueness

This compound is unique due to its specific arrangement of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)pyrazole-3,4-diamine

InChI

InChI=1S/C7H9N5/c8-5-4-11-12(7(5)9)6-2-1-3-10-6/h1-4,10H,8-9H2

InChI Key

DBWOQXHYTLDBIF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)N2C(=C(C=N2)N)N

Origin of Product

United States

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